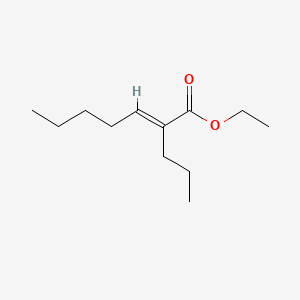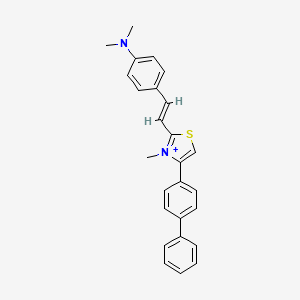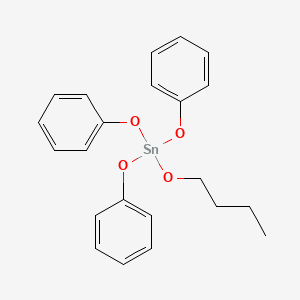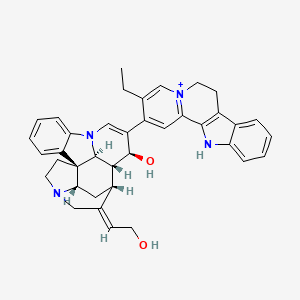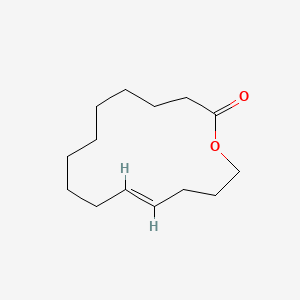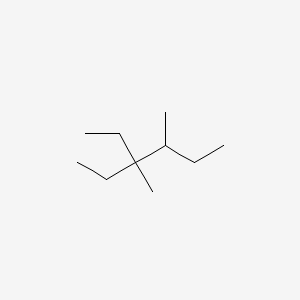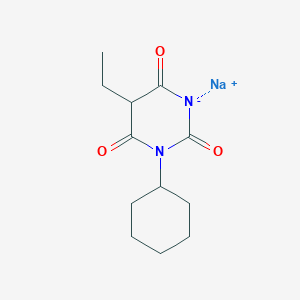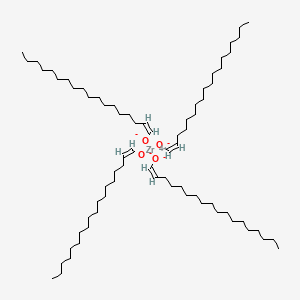
Zirconium(4+) (Z)-octadecen-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconium(4+) (Z)-octadecen-1-olate is a chemical compound that features zirconium in its +4 oxidation state, coordinated with (Z)-octadecen-1-olate ligands. This compound is part of a broader class of zirconium-based organometallic compounds, which are known for their diverse applications in various fields, including catalysis, materials science, and biomedical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zirconium(4+) (Z)-octadecen-1-olate typically involves the reaction of zirconium tetrachloride with (Z)-octadecen-1-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the zirconium precursor. The general reaction scheme can be represented as follows:
ZrCl4+4(Z)-octadecen-1-ol→Zr((Z)-octadecen-1-olate)4+4HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for scaling up the production.
化学反应分析
Types of Reactions
Zirconium(4+) (Z)-octadecen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can convert zirconium(4+) to lower oxidation states.
Substitution: Ligand exchange reactions where the (Z)-octadecen-1-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
Oxidation: Zirconium dioxide (ZrO₂) is a major product.
Reduction: Lower oxidation state zirconium compounds.
Substitution: New zirconium complexes with different ligands.
科学研究应用
Zirconium(4+) (Z)-octadecen-1-olate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its anti-cancer properties and as a component in imaging agents.
Industry: Utilized in the production of advanced materials, including coatings and nanocomposites.
作用机制
The mechanism by which zirconium(4+) (Z)-octadecen-1-olate exerts its effects involves coordination with target molecules through its zirconium center. The compound can interact with various molecular targets, including enzymes and receptors, altering their activity and leading to desired biological or chemical outcomes. The pathways involved often include the formation of stable zirconium-ligand complexes that can modulate the function of the target molecules.
相似化合物的比较
Similar Compounds
- Zirconium(4+) acetate
- Zirconium(4+) propionate
- Zirconium(4+) butyrate
Uniqueness
Zirconium(4+) (Z)-octadecen-1-olate is unique due to its long-chain (Z)-octadecen-1-olate ligands, which impart distinct hydrophobic properties and influence its solubility and reactivity. This makes it particularly suitable for applications in non-polar environments and in the formation of hydrophobic coatings and materials.
属性
CAS 编号 |
93840-08-5 |
|---|---|
分子式 |
C72H140O4Zr |
分子量 |
1161.1 g/mol |
IUPAC 名称 |
(Z)-octadec-1-en-1-olate;zirconium(4+) |
InChI |
InChI=1S/4C18H36O.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*17-19H,2-16H2,1H3;/q;;;;+4/p-4/b4*18-17-; |
InChI 键 |
JKTWFBBYJFYEAF-PNFPHFRRSA-J |
手性 SMILES |
CCCCCCCCCCCCCCCC/C=C\[O-].CCCCCCCCCCCCCCCC/C=C\[O-].CCCCCCCCCCCCCCCC/C=C\[O-].CCCCCCCCCCCCCCCC/C=C\[O-].[Zr+4] |
规范 SMILES |
CCCCCCCCCCCCCCCCC=C[O-].CCCCCCCCCCCCCCCCC=C[O-].CCCCCCCCCCCCCCCCC=C[O-].CCCCCCCCCCCCCCCCC=C[O-].[Zr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





